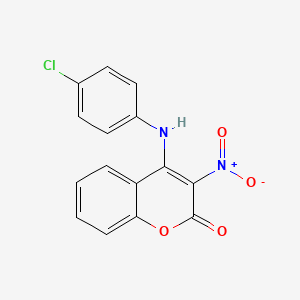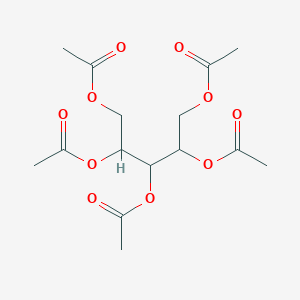
1,2,3,4,5-Penta-O-acetylpentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is part of a broader class of acetylated sugars and sugar alcohols, which are often used in various chemical and biological applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol using acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid . The reaction typically involves dissolving pentitol in acetic anhydride and adding the catalyst while maintaining the temperature below 35°C. The mixture is then stirred and poured into ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Pentitol
Oxidation: Pentaric acid derivatives
Reduction: Pentitol
Substitution: Various substituted pentitol derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed acetylation and deacetylation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for pentitol.
Industry: Utilized in the production of acetylated derivatives for various industrial applications
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its hydrolysis to release pentitol, which can then participate in various metabolic pathways. The acetyl groups can also interact with enzymes and other proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
- 1,2,3,4,5-Penta-O-acetyl-D-xylitol
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. Compared to other acetylated sugars, it offers different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
5401-55-8 |
|---|---|
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
Clave InChI |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


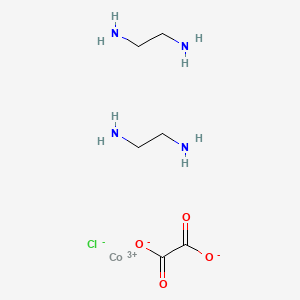
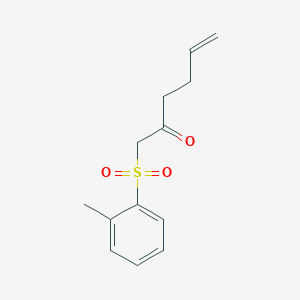
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
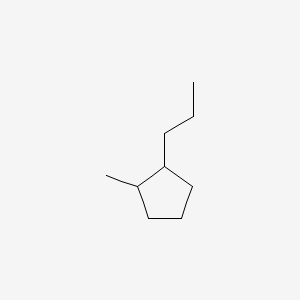
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
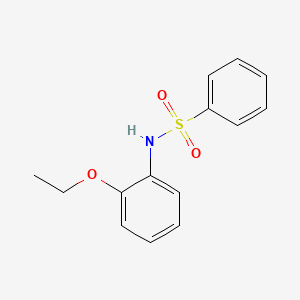
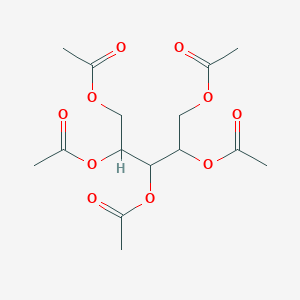

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
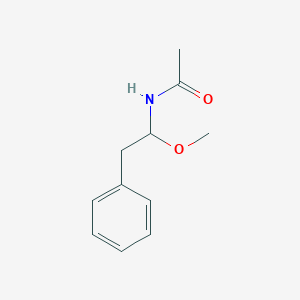
phosphane}](/img/structure/B14171952.png)
